3-[(4-Pyridylmethyl)amino]propanenitrile
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Overview
Description
3-[(4-Pyridylmethyl)amino]propanenitrile is a chemical compound with the molecular formula C9H11N3. It is known for its applications in various fields such as chemistry, biology, and medicine. The compound is characterized by the presence of a pyridine ring attached to a propanenitrile group via a methylamino linkage .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Pyridylmethyl)amino]propanenitrile typically involves the reaction of 4-pyridylmethylamine with acrylonitrile. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
4-Pyridylmethylamine+Acrylonitrile→this compound
The reaction is usually conducted in the presence of a suitable solvent and a catalyst to facilitate the process .
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions
3-[(4-Pyridylmethyl)amino]propanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce primary amines .
Scientific Research Applications
3-[(4-Pyridylmethyl)amino]propanenitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of various fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-[(4-Pyridylmethyl)amino]propanenitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
4-(Aminomethyl)pyridine: Similar structure but lacks the nitrile group.
3-(Pyridin-4-yl)propanenitrile: Similar structure but lacks the methylamino linkage.
Uniqueness
3-[(4-Pyridylmethyl)amino]propanenitrile is unique due to the presence of both the pyridine ring and the nitrile group, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various applications .
Properties
IUPAC Name |
3-(pyridin-4-ylmethylamino)propanenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c10-4-1-5-12-8-9-2-6-11-7-3-9/h2-3,6-7,12H,1,5,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBWTXEJAEKEKRW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CNCCC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10366386 |
Source
|
Record name | 3-[(4-pyridylmethyl)amino]propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10366386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
648409-30-7 |
Source
|
Record name | 3-[(4-pyridylmethyl)amino]propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10366386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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